4-cyclohexyl-3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxothiomorpholine-2-carboxamide

Description

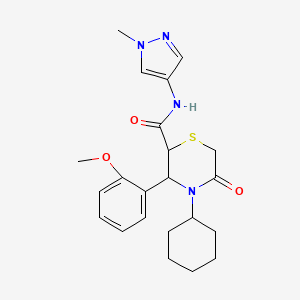

The compound "4-cyclohexyl-3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxothiomorpholine-2-carboxamide" is a synthetic small molecule featuring a thiomorpholine core substituted with a cyclohexyl group, a 2-methoxyphenyl moiety, and a 1-methylpyrazole carboxamide side chain. For instance, analogous research on complex small-molecule inhibitors, such as those targeting DUX4 in facioscapulohumeral muscular dystrophy (FSHD), highlights the importance of tailored substituents for activity and selectivity .

Properties

IUPAC Name |

4-cyclohexyl-3-(2-methoxyphenyl)-N-(1-methylpyrazol-4-yl)-5-oxothiomorpholine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S/c1-25-13-15(12-23-25)24-22(28)21-20(17-10-6-7-11-18(17)29-2)26(19(27)14-30-21)16-8-4-3-5-9-16/h6-7,10-13,16,20-21H,3-5,8-9,14H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQOTAJMUNPIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2C(N(C(=O)CS2)C3CCCCC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyclohexyl-3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxothiomorpholine-2-carboxamide is a member of the thiomorpholine class of compounds, which has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Structural Features

- Thiomorpholine Ring : The presence of the thiomorpholine moiety is significant for its biological activity.

- Pyrazole Substituent : The 1-methyl-1H-pyrazole group contributes to its pharmacological properties.

- Methoxyphenyl Group : The 2-methoxyphenyl substituent may enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing thiomorpholine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to the compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Compounds with similar configurations have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives of pyrazole have shown promise in targeting specific cancer pathways .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes crucial for bacterial growth and cancer cell metabolism.

- Induction of Apoptosis : There is evidence that certain pyrazole derivatives can trigger apoptotic pathways in cancer cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiomorpholine derivatives against a panel of pathogens. The results indicated that compounds structurally related to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of pyrazole-containing compounds. In vitro tests demonstrated that these compounds could significantly reduce cell viability in human cancer cell lines, including breast and lung cancers. The IC50 values were reported between 10 to 30 µM, indicating a potent effect .

Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

- α-Glucosidase Inhibitors: Compounds like chromone glycosides and catechins (e.g., from Artemisia spp.) share structural motifs that mimic monosaccharides, enabling competitive enzyme inhibition . In contrast, the target compound’s thiomorpholine ring and pyrazole group diverge significantly, suggesting a distinct mechanism of action unrelated to carbohydrate mimicry.

- Natural Product-Inspired Inhibitors : The DUX4 inhibitors described in are chemically synthesized but designed to resemble natural products. While the target compound lacks explicit natural product motifs, its cyclohexyl and methoxyphenyl groups may enhance lipophilicity and target binding, akin to strategies used in natural product-based drug design .

Predictive Modeling of Properties

Machine learning models, such as XGBoost, have been employed to predict properties like superconducting critical temperatures (RMSE: 9.091 K, R²: 0.928) .

Analytical and Detection Methodologies

Spectroscopic Techniques

- Infrared Detection: Advanced infrared detectors (1–2 km range) can identify aerosols of chemical compounds via spectral resolution .

- For the target compound, XRD would clarify its conformational stability compared to α-glucosidase inhibitors or natural product-inspired molecules.

Data Table: Hypothetical Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.